2,5-Di-tert-butylhydroquinone
Overview
Description
2,5-Di-tert-butylhydroquinone (DTBHQ) is an oxidation substrate used to measure the catalytic activity of copper (II) enzyme-like catalysts . It has a linear formula of [(CH3)3C]2C6H2-1,4-(OH)2 and a molecular weight of 222.32 .
Synthesis Analysis
DTBHQ is synthesized through a reaction involving hydroquinone and tertiary butanol . The process involves adding hydroquinone and toluene to a reactor vessel and heating it at a temperature of 70-100°C. Tertiary butanol and phosphoric acid are then added to the reaction mixture slowly within 10 to 20 hours and heated at 85-105°C .Molecular Structure Analysis
DTBHQ is a centrosymmetric, nonpolar molecule with a noncentrosymmetric, polar crystal structure . It crystallizes in the monoclinic space group I2/a with two molecules per asymmetric unit .Chemical Reactions Analysis
DTBHQ can undergo sublimation at isothermal conditions or melting followed by evaporation under dynamic heating . Depending on the heating conditions, the same commercial polymorphic form can be obtained from evaporation or sublimation .Physical And Chemical Properties Analysis
DTBHQ is a solid substance with an autoignition temperature of 790 °F and a melting point of 216-218 °C (lit.) . It is a cream or pale brown solid .Scientific Research Applications
Inhibition of Enzymes
2,5-Di-tert-butylhydroquinone (BHQ) has been identified as a potent inhibitor of various enzymes. It has been shown to inhibit the sarco/endoplasmic reticulum calcium ATPase (SERCA) at low micromolar and submicromolar concentration ranges, making it valuable in research and potential medical applications against diseases like prostate cancer (Paula et al., 2009). Similarly, BHQ and its analogs can regulate the activity of enzymes like 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2), impacting arachidonic acid metabolism (Kutil et al., 2015).
Effects on Cellular Calcium Dynamics
BHQ has been shown to be a selective inhibitor of liver microsomal Ca2+ sequestration, affecting Ca2+ ATPase activity without altering membrane permeability or other enzyme activities (Moore et al., 1987). This property is useful for studying calcium fluxes in cells and tissues. In glioma C6 cells, BHQ was found to inhibit phosphatidylserine synthesis, highlighting its role in cellular processes that require high concentrations of calcium within specific cellular compartments (Wiktorek et al., 1996).
Chemical Synthesis and Purification
Research on BHQ also involves its synthesis and purification. Studies have explored the synthesis of BHQ under specific catalytic conditions (Zhou, 2006), and methodologies for its purification using crystallization processes have been developed (Zhang et al., 2015).
Interaction with Biological Macromolecules
BHQ's interaction with biomolecules like bovine serum albumin(BSA) has been studied using various techniques such as spectrophotometry, spectrofluorimetry, and circular dichroism, revealing insights into the binding mechanisms and conformational changes induced in proteins (Shahabadi et al., 2011). These interactions are critical for understanding the biological effects of BHQ and its derivatives at the molecular level.
Role in Cellular Signaling and Organ Function
BHQ's influence on cellular signaling pathways and organ function has been demonstrated through various studies. For instance, its impact on cardiac muscle contractility and calcium dynamics in rat ventricular muscle has been explored, highlighting its specific inhibition of the sarcoplasmic reticulum calcium pump (Kabbara & Stephenson, 1997). Additionally, its effects on cellular calcium signals in Madin Darby canine kidney (MDCK) cells have been investigated, providing insights into its mechanism of action in modulating intracellular calcium levels (Jan et al., 1999).
Therapeutic Potential and Mechanisms of Action
The potential therapeutic applications of BHQ and its effects on various diseases and conditions have been a focus of research. For example, studies have shown that tert-butylhydroquinone (tBHQ), a related compound, can alleviate early brain injury and cognitive dysfunction after subarachnoid hemorrhage, possibly through the activation of the Keap1/Nrf2/ARE pathway (Wang et al., 2014). This highlights the potential for BHQ and its derivatives in neuroprotective strategies.
Impact on Muscle Function
Research has also been conducted on the effects of BHQ on skeletal muscle function, particularly in the context of excitation-contraction coupling and calcium homeostasis. For instance, its effects on force responses in mechanically skinned muscle fibers of rats and toads have been examined, revealing its specific and reversible inhibition of the sarcoplasmic reticulum calcium pump (Bakker et al., 1996). This provides a valuable tool for investigating muscle physiology and disorders.
Safety And Hazards
DTBHQ is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Sens. 1 - STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling DTBHQ .
properties
IUPAC Name |
2,5-ditert-butylbenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8,15-16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZODKRWQWUWGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041248 | |
Record name | 2,5-Di-tert-butylbenzene-1,4-diol | |
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Molecular Weight |
222.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2,5-Di-tert-butylhydroquinone | |
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Product Name |
2,5-Di-tert-butylhydroquinone | |
CAS RN |
88-58-4 | |
Record name | 2,5-Di-tert-butylhydroquinone | |
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Record name | 2,5-Di-tert-butylhydroquinone | |
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Record name | 2,5-di-tert-butylhydroquinone | |
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Record name | 2,5-Di-tert-butylhydroquinone | |
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Record name | 2,5-Di-tert-butylhydroquinone | |
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Record name | 2,5-Di-tert-butylbenzene-1,4-diol | |
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Record name | 2,5-di-tert-butylhydroquinone | |
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Record name | DI-TERT-BUTYLHYDROQUINONE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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